molecular formula C12H13FO2 B14237823 2,5-Hexanedione, 3-(3-fluorophenyl)- CAS No. 583887-42-7

2,5-Hexanedione, 3-(3-fluorophenyl)-

Cat. No.: B14237823
CAS No.: 583887-42-7
M. Wt: 208.23 g/mol
InChI Key: FVFLVPSNDWLKAR-UHFFFAOYSA-N
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Description

2,5-Hexanedione, 3-(3-fluorophenyl)- is an organic compound with the molecular formula C₁₂H₁₃FO₂ It is a derivative of 2,5-hexanedione, where a fluorophenyl group is attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Hexanedione, 3-(3-fluorophenyl)- can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with acetone in the presence of a base to form the corresponding chalcone, which is then subjected to oxidative cleavage to yield the desired diketone . Another method involves the hydrolysis of 2,5-dimethylfuran, a glucose-derived heterocycle, under high-temperature water conditions .

Industrial Production Methods

Industrial production of 2,5-Hexanedione, 3-(3-fluorophenyl)- typically involves the use of high-temperature water (HTW) conditions for the efficient conversion of starting materials. The reaction parameters, such as temperature, reaction time, and the amount of catalyst, are optimized to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

2,5-Hexanedione, 3-(3-fluorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the diketone to the corresponding diol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2,5-Hexanedione, 3-(3-fluorophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Hexanedione, 3-(3-fluorophenyl)- involves its interaction with lysine residues in proteins through Schiff base formation, followed by cyclization to form pyrroles. The oxidation of these pyrrole residues leads to cross-linking and denaturation of proteins, which can perturb cellular functions and cause damage to nerve cells .

Comparison with Similar Compounds

Similar Compounds

    2,5-Hexanedione: A simpler diketone without the fluorophenyl group.

    2,5-Heptanedione: A longer-chain analog.

    3,6-Octanedione: Another γ-diketone with a different carbon chain length.

Uniqueness

2,5-Hexanedione, 3-(3-fluorophenyl)- is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties and reactivity compared to its non-fluorinated analogs. This fluorine substitution can influence the compound’s biological activity and its interactions with other molecules .

Properties

CAS No.

583887-42-7

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

3-(3-fluorophenyl)hexane-2,5-dione

InChI

InChI=1S/C12H13FO2/c1-8(14)6-12(9(2)15)10-4-3-5-11(13)7-10/h3-5,7,12H,6H2,1-2H3

InChI Key

FVFLVPSNDWLKAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC(=CC=C1)F)C(=O)C

Origin of Product

United States

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